Product packaging for 6-Isopropoxy-1H-indole-2-carboxylic acid(Cat. No.:CAS No. 881041-46-9)

6-Isopropoxy-1H-indole-2-carboxylic acid

Cat. No.: B2688593
CAS No.: 881041-46-9
M. Wt: 219.24
InChI Key: BRVWOKZJVXUQPK-UHFFFAOYSA-N
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Description

6-Isopropoxy-1H-indole-2-carboxylic acid (CAS 881041-46-9) is an indole-based small molecule with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . This high-purity compound serves as a valuable building block in medicinal chemistry and pharmaceutical research, particularly in the discovery of novel therapeutic agents. The indole-2-carboxylic acid scaffold is a promising structure in antiviral drug development. Scientific studies have identified this core structure as a potent inhibitor of HIV-1 integrase, a critical enzyme in the viral life cycle . The indole nitrogen and the carboxylic acid group at the 2-position work together to chelate the two magnesium ions (Mg²⁺) within the enzyme's active site, thereby inhibiting the strand transfer step of viral DNA integration . This mechanism is fundamental to the action of a class of drugs known as integrase strand transfer inhibitors (INSTIs). The C6 isopropoxy substitution on the indole ring system provides a strategic site for molecular optimization, potentially enabling enhanced interactions with the viral DNA or surrounding hydrophobic pockets of the target protein . Beyond its antiviral potential, the indole nucleus is a near-ubiquitous component in biologically active compounds and natural products, known to confer a wide range of pharmacological properties . Researchers can utilize this compound as a key synthetic intermediate for constructing more complex molecules aimed at various biological targets. This product is intended for research and development applications only and is not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO3 B2688593 6-Isopropoxy-1H-indole-2-carboxylic acid CAS No. 881041-46-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-propan-2-yloxy-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-7(2)16-9-4-3-8-5-11(12(14)15)13-10(8)6-9/h3-7,13H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVWOKZJVXUQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)C=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Isopropoxy 1h Indole 2 Carboxylic Acid and Its Precursors

Retrosynthetic Analysis of the 6-Isopropoxy-1H-indole-2-carboxylic Acid Core

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals several logical disconnections.

The most straightforward initial disconnection is the carbon-oxygen bond of the isopropoxy ether at the C-6 position. This disconnection, known as a functional group interconversion (FGI), points to 6-hydroxy-1H-indole-2-carboxylic acid as a key intermediate. This precursor simplifies the problem to the synthesis of a hydroxylated indole-2-carboxylic acid scaffold, with the final step being a standard etherification reaction.

Further deconstruction of the 6-hydroxy-1H-indole-2-carboxylic acid core can proceed along several established pathways for indole (B1671886) synthesis. For instance, a retro-Reiss synthesis approach would disconnect the N1-C2 and C3-C3a bonds, leading back to a substituted o-nitrotoluene derivative, specifically 4-hydroxy-2-nitrotoluene, and diethyl oxalate (B1200264). Alternatively, a retro-Fischer synthesis disconnection breaks the N1-C2 and C7a-C2 bonds, suggesting a substituted phenylhydrazine (B124118) (e.g., 4-isopropoxyphenylhydrazine) and pyruvic acid as potential precursors. These primary disconnections form the basis for the synthetic strategies discussed in the following sections.

Retrosynthetic analysis of this compoundFigure 1: A plausible retrosynthetic analysis for this compound, highlighting key precursors.

Established Synthetic Routes to Substituted Indole-2-carboxylic Acid Scaffolds

The indole-2-carboxylic acid framework is a common structural motif, and numerous methods have been developed for its construction. These range from classical name reactions to modern metal-catalyzed processes.

Classical indole syntheses, developed over a century ago, remain valuable for their simplicity and the availability of starting materials. nih.gov

Fischer Indole Synthesis : This reaction produces an indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.org To obtain an indole-2-carboxylic acid, the phenylhydrazone of pyruvic acid is typically used. orgsyn.org The reaction proceeds through a tandfonline.comtandfonline.com-sigmatropic rearrangement of the ene-hydrazine tautomer. wikipedia.org While versatile, the Fischer synthesis can suffer from regioselectivity issues with unsymmetrically substituted phenylhydrazines and requires vigorous acidic conditions. wikipedia.orgtandfonline.com

Madelung Synthesis : This method involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base. orgsyn.org For indole-2-carboxylic acid, an N-oxalyl-o-toluidine derivative would be the required precursor. This method is often limited by the harsh reaction conditions.

Reissert Synthesis : The Reissert synthesis involves the condensation of o-nitrotoluene with diethyl oxalate in the presence of a base (like sodium ethoxide) to form an o-nitrophenylpyruvic acid ester. orgsyn.org Reductive cyclization of this intermediate, typically using reagents like zinc in acetic acid or catalytic hydrogenation, yields the indole-2-carboxylic acid ester. orgsyn.org This method is particularly effective for preparing a variety of substituted indoles.

Bartoli Indole Synthesis : This reaction provides a direct route to 7-substituted indoles through the reaction of an o-substituted nitroarene with a vinyl Grignard reagent. researchgate.net While it is the premier method for 7-substituted indoles, its standard form is not directly tailored for synthesizing 2-carboxylic acid derivatives without further modification. researchgate.net

Classical Synthesis Starting Materials Key Reagents Primary Product Advantages/Disadvantages
Fischer Phenylhydrazine, Pyruvic acidAcid catalyst (H₂SO₄, PPA, ZnCl₂)Indole-2-carboxylic acidVersatile; Can have regioselectivity issues; Harsh conditions. wikipedia.orgtandfonline.com
Madelung N-Oxalyl-o-toluidineStrong base (NaOEt, KOtBu)Indole-2-carboxylic acidDirect cyclization; Requires high temperatures and strong base. orgsyn.org
Reissert o-Nitrotoluene, Diethyl oxalateBase (NaOEt), Reducing agent (Zn/AcOH)Indole-2-carboxylic acid esterGood yields, well-established; Multi-step process. orgsyn.orgtandfonline.com
Bartoli o-Substituted nitroarene, Vinyl Grignard reagentVinylmagnesium bromide7-Substituted indoleExcellent for 7-substitution; Not a direct route to 2-carboxylates. researchgate.net

Modern synthetic chemistry has seen the rise of palladium-catalyzed reactions for heterocycle formation, offering milder conditions and broader functional group tolerance compared to classical methods. nih.gov

One prominent strategy is the palladium-catalyzed intramolecular C-H amination. nih.gov This approach can form the indole nucleus from precursors like 2-acetamido-3-aryl-acrylates, which are accessible from benzaldehyde (B42025) derivatives. The reaction uses a Pd(II) catalyst and often employs molecular oxygen as the terminal oxidant, making it an atom-economical process. nih.gov Another powerful method is the reductive N-heteroannulation of 1-(2-nitrophenyl)alkenes using carbon monoxide as the reducing agent, which has proven effective for synthesizing a wide range of functionalized indoles, including those with ester groups. thieme-connect.com Other Pd-catalyzed routes include the cyclization of o-alkynylanilines or the coupling of aryl halides with hydrazones followed by cyclization. nih.govorganic-chemistry.org

Domino, or cascade, reactions are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. These reactions are highly efficient and align with the principles of green chemistry by reducing steps, solvent use, and waste. thieme-connect.de

While many domino reactions target other positions of the indole ring, strategies have been developed for carboxylated indoles. For example, transition-metal-catalyzed domino processes can assemble polysubstituted indoles from simple starting materials in one pot. mdpi.com A copper-catalyzed domino reaction of 2-haloanilines with 1,3-dicarbonyl compounds provides a general and atom-economical process for indole synthesis. organic-chemistry.org Although direct domino syntheses leading specifically to indole-2-carboxylic acids are less common than for 3-carboxylates, the principles can be adapted by choosing appropriate acyclic precursors that contain the necessary carbon framework for the C-2 carboxyl group.

Specific Synthetic Strategies for Introducing the Isopropoxy Moiety at C-6

The introduction of the isopropoxy group at the C-6 position is typically achieved late in the synthetic sequence via etherification of a 6-hydroxyindole (B149900) precursor. The 6-hydroxyindole-2-carboxylic acid or its corresponding ester is the most common intermediate for this transformation. medicaljournalssweden.seacs.org

Two of the most reliable and widely used methods for forming the aryl ether linkage are the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis : This classical SN2 reaction involves the reaction of an alkoxide with an alkyl halide. wikipedia.org To synthesize this compound, the phenolic hydroxyl group of the 6-hydroxyindole precursor is first deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide. This intermediate is then treated with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) to form the desired ether. masterorganicchemistry.com While effective, this reaction can sometimes be hampered by competing elimination reactions, especially with secondary halides like isopropyl bromide, and requires basic conditions that may not be compatible with all functional groups. wikipedia.orgmasterorganicchemistry.com

Mitsunobu Reaction : The Mitsunobu reaction allows for the conversion of an alcohol to an ether under mild, neutral conditions. organic-chemistry.org The reaction couples the 6-hydroxyindole precursor with isopropanol (B130326) in the presence of a phosphine (B1218219) (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The phosphine and azodicarboxylate activate the isopropanol, which is then displaced by the phenolic nucleophile. organic-chemistry.org The Mitsunobu reaction is known for its reliability, mild conditions, and broad substrate scope, making it a powerful tool for late-stage functionalization, especially when base-sensitive groups are present in the molecule. orgsyn.orgnih.gov

Etherification Method Reagents Mechanism Conditions Advantages/Disadvantages
Williamson Base (NaH, K₂CO₃), Isopropyl halide (e.g., 2-bromopropane)SN2Basic, 50-100 °CSimple reagents; Can have competing elimination, requires strong base. wikipedia.orgbyjus.com
Mitsunobu Isopropanol, PPh₃, DEAD or DIADNucleophilic substitution on an activated alcoholNeutral, mild (0 °C to room temp.)Mild conditions, high yield; Stoichiometric byproducts can complicate purification. organic-chemistry.orgwikipedia.org

Sequential Substitution and Alkylation Protocols

A common and effective strategy for the synthesis of this compound involves a sequential approach, beginning with the formation of a 6-hydroxyindole derivative, which is then alkylated to introduce the isopropoxy group.

A key precursor in this route is ethyl 6-hydroxy-1H-indole-2-carboxylate. While various indole syntheses can be adapted for this purpose, the Bischler-Möhlau reaction offers a viable, albeit classical, approach. doaj.orgresearchgate.netresearchgate.netwikipedia.orgurfu.ru This method involves the condensation of an α-halo-ketone with an excess of an aniline (B41778) derivative, in this case, 4-aminophenol, to form the indole nucleus. wikipedia.org Modifications to the traditional high-temperature conditions of the Bischler-Möhlau reaction, such as conducting the reaction at lower temperatures, have been shown to improve yields and reduce the formation of tarry byproducts. researchgate.netresearchgate.net

Once the ethyl 6-hydroxy-1H-indole-2-carboxylate precursor is obtained, the isopropoxy group is introduced via an O-alkylation reaction. The Williamson ether synthesis is a widely used and reliable method for this transformation. youtube.combyjus.commasterorganicchemistry.comkhanacademy.orgyoutube.com This reaction involves the deprotonation of the hydroxyl group at the 6-position with a suitable base to form a phenoxide ion, which then acts as a nucleophile and attacks an isopropyl halide, such as isopropyl bromide or isopropyl iodide, in an SN2 reaction.

The selection of the base and solvent is crucial for the success of the Williamson ether synthesis. Strong bases like sodium hydride (NaH) are often employed to ensure complete deprotonation of the phenolic hydroxyl group. The reaction is typically carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), to facilitate the nucleophilic substitution.

Table 1: Reaction Parameters for Williamson Ether Synthesis

ParameterOptionsConsiderations
Alkylating Agent Isopropyl bromide, Isopropyl iodideIodide is a better leaving group, potentially leading to faster reaction times.
Base Sodium hydride (NaH), Potassium carbonate (K2CO3)NaH is a strong, non-nucleophilic base that ensures complete deprotonation. K2CO3 is a milder base.
Solvent Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)Aprotic polar solvents are preferred to solvate the cation and facilitate the SN2 reaction.
Temperature Room temperature to moderate heating (e.g., 50-80 °C)Reaction temperature can be adjusted to optimize the reaction rate.

Formation of the Carboxylic Acid Functionality at C-2

The final step in the synthesis of this compound is the conversion of the C-2 ester group into a carboxylic acid. This is most commonly achieved through the hydrolysis of the corresponding ethyl ester precursor.

Oxidation of Precursor Moieties (e.g., esters, aldehydes, alcohols)

In the context of this synthetic route, the formation of the carboxylic acid is achieved through the hydrolysis of the ethyl ester, which can be considered a formal oxidation of the ester carbonyl carbon's oxidation state relative to an alcohol or aldehyde. The direct oxidation of an indole-2-carbaldehyde or indole-2-methanol to the carboxylic acid is also a viable synthetic strategy, though the ester hydrolysis route is often more convenient when the indole ring is constructed with an ester group already in place.

The hydrolysis of ethyl 6-isopropoxy-1H-indole-2-carboxylate is typically carried out under basic conditions. orgsyn.org This involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a co-solvent like ethanol (B145695) or methanol (B129727) to ensure solubility of the starting material. The reaction mixture is usually heated to reflux to drive the reaction to completion.

Upon completion of the hydrolysis, the resulting carboxylate salt is neutralized with a strong acid, such as hydrochloric acid (HCl), to precipitate the desired this compound. The product can then be isolated by filtration and purified by recrystallization.

Table 2: Conditions for Ester Hydrolysis

ReagentSolvent SystemTemperatureWork-up
Sodium Hydroxide (NaOH)Ethanol/WaterRefluxAcidification with HCl
Potassium Hydroxide (KOH)Methanol/WaterRefluxAcidification with HCl
Lithium Hydroxide (LiOH)Tetrahydrofuran/WaterRoom Temperature to RefluxAcidification with HCl

Carboxylation Reactions

Direct carboxylation of the C-2 position of a pre-formed 6-isopropoxy-1H-indole is an alternative, though potentially more challenging, approach. This would involve the deprotonation of the C-2 position with a strong base, followed by quenching with carbon dioxide. However, achieving regioselective deprotonation at C-2 can be difficult, and this method is generally less common than building the indole ring with the C-2 carboxylate functionality already incorporated, as is the case with the Reissert and Fischer indole syntheses. wikipedia.org

Stereoselective Synthesis Approaches (if applicable to chiral derivatives)

The parent molecule, this compound, is achiral, and therefore, stereoselective synthesis is not directly applicable. However, if chiral centers were to be introduced into the molecule, for example, by substitution on the indole nitrogen or at other positions on the ring with chiral moieties, then stereoselective synthetic methods would become relevant.

For the synthesis of chiral indole derivatives, asymmetric catalysis is a powerful tool. Chiral catalysts can be employed in various reactions, such as asymmetric hydrogenation or alkylation, to control the stereochemical outcome. For instance, the synthesis of chiral octahydroindole-2-phosphonic acid has been reported, demonstrating the feasibility of stereoselective synthesis in related indole systems. rsc.org While not directly applicable to the synthesis of the title compound, these methodologies provide a foundation for the preparation of chiral derivatives should they be required.

Considerations for Scalable and Sustainable Synthetic Protocols

For the large-scale and environmentally conscious synthesis of this compound, several factors must be considered. Traditional indole syntheses often involve harsh reaction conditions and the use of stoichiometric amounts of reagents, which can be problematic for industrial applications.

Recent advancements in green chemistry offer more sustainable alternatives. numberanalytics.comresearchgate.nettandfonline.comacs.orgnih.gov These include the use of:

Microwave-assisted synthesis: This can significantly reduce reaction times and improve yields. acs.org

Eco-friendly solvents: The use of greener solvents, such as ethanol or water, or even solvent-free conditions, can reduce the environmental impact of the synthesis. numberanalytics.comtandfonline.com

Catalytic methods: The development of efficient catalytic systems, particularly those using non-precious metals, can improve the atom economy and reduce waste.

Continuous flow chemistry: This approach can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.

For the specific synthesis of this compound, a scalable approach would likely focus on optimizing the key steps. For instance, developing a robust and high-yielding synthesis of the ethyl 6-hydroxy-1H-indole-2-carboxylate precursor is critical. The subsequent Williamson ether synthesis and ester hydrolysis are generally reliable and scalable reactions. The development of a practical, large-scale synthesis of carboxylic acids from aldehydes using a solid acid carbocatalyst has been reported, which could be a relevant sustainable approach if an aldehyde precursor were used.

Chemical Modifications and Derivatization Strategies of 6 Isopropoxy 1h Indole 2 Carboxylic Acid

Esterification Reactions of the Carboxylic Acid Moiety

The carboxylic acid functional group is a versatile handle for esterification, a common strategy to alter polarity, solubility, and pharmacokinetic profiles.

The conversion of 6-Isopropoxy-1H-indole-2-carboxylic acid to its corresponding alkyl esters is a fundamental transformation. This is typically achieved through acid-catalyzed esterification, also known as Fischer esterification. The reaction involves heating the carboxylic acid with an excess of the desired alcohol (e.g., methanol (B129727), ethanol (B145695), or isopropanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). nih.gov The equilibrium of this reversible reaction is driven toward the ester product by using the alcohol as the solvent or by removing the water formed during the reaction. nih.gov

For instance, the synthesis of ethyl 3-bromo-1H-indole-2-carboxylate has been successfully performed by dissolving the parent carboxylic acid in anhydrous ethanol and adding concentrated sulfuric acid, followed by heating. nih.gov This standard procedure is directly applicable to the 6-isopropoxy analogue.

Alternative methods for synthesizing alkyl esters include reaction with alkyl halides in the presence of a base or using coupling agents, although acid-catalyzed esterification remains a common and cost-effective approach for simple alkyl esters.

Table 1: General Conditions for Fischer Esterification

Reagent/ConditionPurposeExample
Carboxylic AcidStarting MaterialThis compound
Alcohol (large excess)Reactant & SolventMethanol, Ethanol, Isopropanol (B130326)
Acid CatalystProtonates carbonyl oxygenH₂SO₄, HCl, p-TsOH
HeatIncreases reaction rateReflux temperature of the alcohol
Water RemovalDrives equilibriumDean-Stark apparatus or desiccants

Esterification is a widely employed strategy in prodrug design to enhance the bioavailability of parent drugs containing carboxylic acid moieties. uobabylon.edu.iq Prodrugs are inactive derivatives that undergo enzymatic or chemical conversion in the body to release the active parent drug. googleapis.com For this compound, creating an ester prodrug could improve its absorption by increasing lipophilicity, which facilitates passage across biological membranes. uobabylon.edu.iq

A common approach involves creating simple esters that are readily cleaved by ubiquitous esterase enzymes in the plasma and tissues. uobabylon.edu.iq More complex "double esters," such as acyloxyalkyl esters, can also be synthesized. These are designed for a two-step hydrolysis process, which can offer better control over the drug release profile. Another strategy involves creating amino acid ester prodrugs, which can enhance aqueous solubility and potentially target amino acid transporters for improved absorption. nih.gov The synthesis of these prodrugs typically involves coupling the carboxylic acid with a promoiety alcohol using standard coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the acid to a more reactive acyl chloride first. nih.gov

Amidation and Peptide Coupling Reactions

The carboxylic acid group can be readily converted into an amide, a functional group prevalent in pharmaceuticals. This transformation can significantly alter the hydrogen bonding capacity, polarity, and biological interactions of the parent molecule.

The synthesis of amides from this compound requires the activation of the carboxyl group to facilitate nucleophilic attack by a primary, secondary, or tertiary amine. dur.ac.uk This is commonly achieved using peptide coupling reagents. researchgate.net A wide array of such reagents has been developed to ensure efficient amide bond formation while minimizing side reactions and racemization, particularly when chiral amines are used. bachem.com

For the formation of a primary amide, the carboxylic acid can be coupled with an ammonia (B1221849) source. For secondary and tertiary amides, the corresponding primary or secondary amine is used. The reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed. bachem.com A successful protocol for the amidation of the related 5,6-dihydroxyindole-2-carboxylic acid involved using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent with DIPEA as the base, which yielded the desired amides in high yields. nih.gov

Table 2: Common Reagents for Amide Bond Formation

Coupling ReagentAdditive (Optional)Base (Typical)Key Features
DCC, DICHOBt, HOAtDIPEA, NMMCarbodiimide-based; cost-effective. peptide.com
HBTU, TBTU, HATU---DIPEA, NMMUronium/Aminium salts; fast and efficient. bachem.compeptide.com
BOP, PyBOP---DIPEAPhosphonium salts; effective for hindered couplings. bachem.com
EDCHOBtDIPEAWater-soluble carbodiimide; useful for aqueous media. nih.gov

The synthesis of peptidomimetics by coupling this compound with amino acids or peptide fragments follows the same principles as general amidation. omicsonline.orguni-kiel.de This strategy is valuable for creating molecules that can mimic or disrupt protein-protein interactions. The indole (B1671886) scaffold serves as a rigid core, while the appended amino acid provides specific side chains for biological recognition.

The reaction involves coupling the indole carboxylic acid with the N-terminus of an amino acid ester (e.g., a methyl or ethyl ester). arkat-usa.org Standard peptide coupling reagents like HATU, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are employed. bachem.comarkat-usa.org The use of additives like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) can help to suppress racemization at the chiral center of the amino acid. uni-kiel.de Following the coupling reaction, the ester group of the newly formed dipeptide can be hydrolyzed under basic conditions (e.g., using lithium hydroxide) to yield the corresponding carboxylic acid, which can then be used for further peptide chain elongation.

Modifications at the Indole Nitrogen (N-substitution)

The indole nitrogen is a site for substitution that can significantly impact the molecule's electronic properties and conformation. N-substitution prevents the nitrogen from acting as a hydrogen bond donor and can be used to introduce a variety of functional groups.

N-alkylation or N-acylation is typically performed on the ester form of the indole-2-carboxylic acid (e.g., the methyl or ethyl ester) rather than the free acid. mdpi.com This is because the acidic proton of the carboxylic acid can interfere with the bases used for deprotonating the indole nitrogen. The reaction generally involves treating the indole ester with a base strong enough to deprotonate the N-H group (pKa ≈ 17), followed by the addition of an alkylating or acylating agent. clockss.orgorganic-chemistry.org Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (B78521) (KOH) in a polar aprotic solvent like DMF or acetone. mdpi.comnih.gov The electrophile can be an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or an acyl chloride. mdpi.comclockss.org After the N-substitution is complete, the ester group can be hydrolyzed back to the carboxylic acid if desired. mdpi.com For example, the synthesis of 1-alkyl-1H-indole-2-carboxylic acids has been achieved by reacting ethyl indole-2-carboxylate (B1230498) with an alkyl bromide in the presence of aqueous KOH, which facilitates both N-alkylation and subsequent ester hydrolysis in a one-pot procedure. mdpi.com

Alkylation and Acylation of the Indole Nitrogen

Alkylation: The N-alkylation of indole-2-carboxylates is a well-established transformation. Typically, this reaction involves the deprotonation of the indole nitrogen with a suitable base, followed by quenching with an alkylating agent. For substrates similar to this compound, standard conditions often employ bases like sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) (ACN). nih.gov A variety of alkyl halides (e.g., methyl iodide, benzyl bromide) can be used to introduce different alkyl groups. google.com For instance, the N-alkylation of ethyl 6-[2-(benzoxazol-2-ylmethylamino)ethoxy]-1H-indole-2-carboxylate has been achieved using various alkyl halides in the presence of NaH in DMF. nih.gov

Acylation: N-acylation introduces a carbonyl moiety to the indole nitrogen, forming an N-acylindole, which can serve as a key intermediate or as the final bioactive compound. This transformation is often more challenging than on simpler amines due to the lower nucleophilicity of the indole nitrogen. researchgate.net Direct acylation can be achieved by reacting the indole with a carboxylic acid in the presence of a coupling agent or with an activated carboxylic acid derivative like an acyl chloride or anhydride. clockss.org Phase-transfer catalysis has also been shown to be an effective method for the N-acylation of indoles using acyl chlorides under basic conditions.

Reaction TypeReagents and ConditionsProduct TypeReference
N-AlkylationAlkyl halide, K2CO3, NaI, DMF, 50 °C1-Alkyl-indole-2-carboxylate nih.gov
N-AlkylationAlkyl halide, NaH, DMF1-Alkyl-6-alkoxy-indole-2-carboxylate nih.gov
N-AcylationCarboxylic acid, Boric acid, Mesitylene, Reflux1-Acylindole clockss.org
N-AcylationAcyl chloride, NaOH, CH2Cl2, Phase-transfer catalyst1-Acylindole

Protecting Group Strategies for N-H Indoles

In multi-step syntheses, it is often necessary to protect the indole N-H group to prevent unwanted side reactions during transformations at other parts of the molecule. The choice of a protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal.

Common protecting groups for the indole nitrogen include sulfonyl derivatives, carbamates, and various alkyl or silyl (B83357) groups. organic-chemistry.org

Sulfonyl Groups: The tosyl (Ts) group is a robust protecting group, typically introduced using tosyl chloride in the presence of a base. It is stable to a wide range of conditions but requires strong acid or reducing agents for removal. wikipedia.org

Carbamates: The tert-butoxycarbonyl (Boc) group is widely used due to its ease of introduction (using Boc anhydride) and removal under acidic conditions (e.g., trifluoroacetic acid). Boc protection can also influence the reactivity of the indole ring.

Alkyl Groups: Benzyl (Bn) groups can be introduced via benzylation and are typically removed by hydrogenolysis, which involves catalytic hydrogenation. libretexts.org

The selection of an appropriate protecting group strategy is crucial for the successful synthesis of complex derivatives of this compound, ensuring chemoselectivity in subsequent reaction steps.

Protecting GroupIntroduction ReagentRemoval ConditionsKey FeaturesReference
Tosyl (Ts)TsCl, Base (e.g., NaH)Strong acid or reducing agentsVery stable wikipedia.org
tert-Butoxycarbonyl (Boc)Boc2O, Base (e.g., DMAP)Acid (e.g., TFA, HCl)Acid-labile, common in peptide synthesis organic-chemistry.org
Benzyl (Bn)Benzyl bromide, Base (e.g., NaH)Hydrogenolysis (H2, Pd/C)Stable to many reagents, removed by reduction libretexts.org

Functionalization of the Isopropoxy Group and its Analogs at C-6

The isopropoxy group at the C-6 position is a key determinant of the molecule's lipophilicity and can be a site for metabolic attack (O-dealkylation). Modifying this group can therefore be a powerful strategy to optimize the pharmacokinetic properties of the compound.

Variations in Alkoxy Chain Length and Branching

Systematic variation of the alkoxy group at the C-6 position allows for fine-tuning of the molecule's properties. Synthetically, this is often achieved by starting with a 6-hydroxyindole (B149900) precursor, which can be alkylated with various alkyl halides to introduce alkoxy groups of different lengths and branching patterns (e.g., methoxy (B1213986), ethoxy, propoxy, cyclopentyloxy). The synthesis of a range of 6-alkoxy-2-aminopurines, for example, highlights methods that could be adapted for 6-alkoxyindoles, where the alcohol corresponding to the desired alkoxy group is used as a reagent. rsc.org These modifications can influence the compound's binding affinity to its biological target and its absorption, distribution, metabolism, and excretion (ADME) profile.

Alkoxy GroupPotential Synthetic PrecursorAlkylating Agent ExampleExpected Property Change
Methoxy6-Hydroxy-1H-indole-2-carboxylic acid esterMethyl iodideIncreased polarity vs. isopropoxy
Ethoxy6-Hydroxy-1H-indole-2-carboxylic acid esterEthyl iodide-
n-Butoxy6-Hydroxy-1H-indole-2-carboxylic acid ester1-BromobutaneIncreased lipophilicity
Cyclopentyloxy6-Hydroxy-1H-indole-2-carboxylic acid esterBromocyclopentaneIncreased lipophilicity and rigidity

Bioisosteric Replacements for the Isopropoxy Group

Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties, with the goal of enhancing the desired biological or physical properties of a compound without making significant changes to the chemical structure. cambridgemedchemconsulting.com Replacing the C-6 isopropoxy group with a bioisostere can address issues such as metabolic instability or improve target engagement.

Common bioisosteric replacements for an alkoxy group include:

Alkyl groups: Replacing the oxygen with a methylene (B1212753) unit (e.g., an isobutyl group) removes the potential for O-dealkylation.

Thioethers: An alkylthio group (e.g., isopropylthio) can alter electronic properties and hydrogen bonding capabilities.

Halogens: A fluorine or chlorine atom can mimic some of the steric and electronic properties of a methoxy group.

Small cyclic systems: Replacing the isopropoxy group with a cyclopropyl (B3062369) or oxetane (B1205548) ring can improve metabolic stability while maintaining or improving potency. cambridgemedchemconsulting.com

The choice of a suitable bioisostere depends on the specific goals of the molecular design, such as improving metabolic stability, increasing potency, or altering selectivity. princeton.edu

Substitution Patterns on the Benzene (B151609) Ring of the Indole Core

Introducing substituents onto the benzene portion of the indole ring is a fundamental strategy in medicinal chemistry to modulate electronic properties, steric hindrance, and potential interactions with biological targets.

Halogenation and Nitro-Substitution Reactions

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the indole ring can significantly alter a compound's properties. Halogens can act as hydrogen bond acceptors, modify the acidity of the N-H proton, and block sites of metabolism. Electrophilic halogenation of indoles typically occurs at the C-3 position. However, with the C-3 position blocked or by using specific N-protected substrates, halogenation can be directed to the benzene ring. For 6-alkoxyindoles, the directing effect of the alkoxy group (ortho-, para-directing) will influence the position of substitution. Enzymatic halogenation using halogenase enzymes offers a highly selective method for modifying indole derivatives under mild conditions. nih.govresearchgate.net For example, the iodination of ethyl 4-(benzyloxy)-1H-indole-2-carboxylate at the C-7 position has been achieved using iodine monochloride in acetic acid. nih.gov

Nitro-Substitution: The nitro group is a strong electron-withdrawing group that can be introduced onto the benzene ring via electrophilic nitration, typically using a mixture of nitric acid and sulfuric acid. The position of nitration is governed by the directing effects of the existing substituents. For a 6-isopropoxy-indole-2-carboxylic acid, the powerful activating and ortho-, para-directing effect of the alkoxy group would likely direct the nitro group to the C-5 or C-7 positions. The synthesis of methyl 6-nitroindole-2-carboxylate has been achieved through the nitration of indoline-2-carboxylic acid followed by dehydrogenation. researchgate.net The nitro group can serve as a precursor for other functional groups, most notably an amino group, through reduction.

Reaction TypeReagent(s)Typical Position(s) on Indole RingReference
BrominationN-Bromosuccinimide (NBS)C-3 (if unsubstituted), Benzene ring researchgate.net
IodinationIodine monochloride (ICl)Benzene ring (e.g., C-7) nih.gov
NitrationHNO3, H2SO4Benzene ring (e.g., C-5, C-7) researchgate.net

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of the indole ring can be modulated by the introduction of substituents with varying electronic effects. The isopropoxy group at the 6-position is an electron-donating group, which influences the reactivity of the indole nucleus, generally directing electrophilic substitution to the electron-rich pyrrole (B145914) ring, primarily at the C3 position. Further functionalization with additional electron-donating or electron-withdrawing groups can fine-tune the molecule's properties.

Electron-Donating Groups: The introduction of further electron-donating groups (EDGs) can enhance the nucleophilicity of the indole ring, potentially increasing its susceptibility to electrophilic attack and modulating its interaction with biological targets. Common EDGs that could be introduced include alkyl, additional alkoxy, and amino groups.

Alkylation: Friedel-Crafts alkylation could introduce alkyl groups, although this reaction can be challenging on indole systems due to their propensity for polymerization under acidic conditions. Milder methods are often preferred.

Hydroxylation/Alkoxylation: Direct hydroxylation of the indole ring is often difficult to achieve selectively. However, subsequent modification of other functional groups can lead to the introduction of hydroxyl or further alkoxy moieties.

Amination: The introduction of an amino group can be achieved through nitration followed by reduction. The directing effects of the existing isopropoxy and carboxylic acid groups would need to be carefully considered to control the regioselectivity of the nitration step.

Electron-Withdrawing Groups: The incorporation of electron-withdrawing groups (EWGs) decreases the electron density of the indole ring, making it less susceptible to electrophilic substitution and more prone to nucleophilic attack. Common EWGs include nitro, cyano, and halogen groups.

Nitration: Electrophilic nitration of the indole ring is a common method for introducing a nitro group, a strong EWG. The reaction conditions must be carefully controlled to avoid oxidation of the indole nucleus. The position of nitration would be influenced by the directing effects of the existing substituents.

Halogenation: Halogens can be introduced onto the indole scaffold using various electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The regioselectivity of halogenation is dependent on the reaction conditions and the substitution pattern of the indole.

Formylation: The Vilsmeier-Haack reaction is a mild and effective method for introducing a formyl group, an EWG, typically at the C3 position of the indole ring.

The following table summarizes potential derivatization strategies for introducing EDGs and EWGs onto the this compound scaffold, based on general indole chemistry.

Group Type Functional Group Potential Synthetic Method Expected Position of Substitution
Electron-Donating-CH3 (Methyl)Friedel-Crafts Alkylation (e.g., with CH3I/AlCl3)C3, C4, C5, or C7
Electron-Donating-NH2 (Amino)Nitration (e.g., HNO3/H2SO4) followed by reduction (e.g., SnCl2/HCl)C3, C5, or C7
Electron-Withdrawing-NO2 (Nitro)Nitration (e.g., HNO3/H2SO4)C3, C5, or C7
Electron-Withdrawing-Br (Bromo)Bromination (e.g., NBS in DMF)C3
Electron-Withdrawing-CHO (Formyl)Vilsmeier-Haack Reaction (POCl3, DMF)C3

Note: The precise regioselectivity of these reactions on the this compound scaffold would require experimental verification.

Annulation and Fused Heterocyclic Systems Derived from the Indole Scaffold

Annulation, the formation of a new ring fused to an existing one, is a powerful strategy for creating complex polycyclic molecules from the indole core. Such fused heterocyclic systems often exhibit unique biological activities. The indole-2-carboxylic acid moiety can be a versatile handle for constructing fused rings.

One notable example of an annulation reaction involving indole-2-carboxylic acids is the [4+3] cycloaddition with propargyl alcohols. pressbooks.pub This reaction, typically catalyzed by a Lewis acid such as copper(II) triflate, can lead to the formation of a seven-membered ring fused to the indole core. In the case of indole-2-carboxylic acids, this can result in the formation of fused oxepinoindolones or azepinoindolones, depending on the reaction conditions and the nature of the indole nitrogen substituent. pressbooks.pub

The following table illustrates a potential annulation reaction of this compound based on known methodologies for related indole-2-carboxylic acids.

Reactant Reagents and Conditions Product Type Potential Fused Ring System
Substituted Propargyl AlcoholCu(OTf)2 (catalyst)[4+3] AnnulationFused Oxepinoindolone

Note: The feasibility and outcome of this reaction with the specific 6-isopropoxy substrate would need to be confirmed experimentally.

The synthesis of fused heterocyclic systems is a cornerstone of drug discovery, and the application of modern synthetic methodologies to functionalized indole scaffolds like this compound holds significant promise for the generation of novel molecular architectures with potential therapeutic applications.

Structure Activity Relationship Sar Studies of 6 Isopropoxy 1h Indole 2 Carboxylic Acid Derivatives

Influence of Substituents on the C-2 Carboxylic Acid Group

The carboxylic acid at the C-2 position of the indole (B1671886) scaffold is a pivotal functional group for molecular recognition and binding to various biological targets. Its acidic nature and ability to participate in key interactions like chelation are often crucial for potent activity.

Role of Carboxylate Chelation in Target Binding

The free carboxylic acid group is frequently essential for activity due to its ability to act as a bidentate ligand, chelating with divalent metal ions, such as Mg²⁺, within the active site of target enzymes. nih.govrsc.org This interaction serves as a critical anchor, orienting the inhibitor within the binding pocket for optimal interaction with other residues. For instance, in the context of HIV-1 integrase inhibitors, the indole-2-carboxylic acid nucleus has been observed to chelate with two Mg²⁺ ions in the enzyme's active site. nih.govrsc.orgmdpi.com This chelation is a cornerstone of the inhibitory mechanism for this class of compounds. The deprotonated carboxylate forms strong ionic bonds with the positively charged metal ions, a fundamental interaction for high-affinity binding.

Impact of Esterification and Amidation on Molecular Recognition

Modification of the C-2 carboxylic acid group through esterification or amidation has a profound impact on the compound's ability to bind to its target. These modifications alter the electronic and steric properties of the C-2 position and, most importantly, eliminate the group's ability to chelate metal ions.

Esterification : Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) typically leads to a significant loss of biological activity. nih.gov This is primarily because the ester functional group lacks the acidic proton and cannot effectively chelate the metal cofactors in the enzyme's active site. nih.gov This loss of the key anchoring interaction prevents the molecule from binding with high affinity.

Amidation : The conversion of the carboxylic acid to a primary, secondary, or tertiary amide also dramatically alters its binding capabilities. While amides can act as hydrogen bond donors and acceptors, they cannot participate in the critical chelation observed with the carboxylate group. However, in some contexts, the introduction of an amide linkage can provide alternative beneficial interactions. SAR studies on certain indole-2-carboxylic acid derivatives have shown that replacing an ester bond with an amide function was favorable for improving potency, suggesting that the amide group may form advantageous hydrogen bonds with receptor residues that partially compensate for the loss of chelation. nih.govnih.gov

The following table summarizes the general impact of C-2 modifications on the activity of indole-2-carboxylic acid derivatives that rely on metal chelation.

C-2 Functional GroupKey Interaction CapabilityRelative Biological Activity
Carboxylic Acid (-COOH)Metal Ion Chelation, H-Bond Donor/AcceptorHigh
Ester (-COOR)H-Bond AcceptorLow to Inactive
Amide (-CONH₂)H-Bond Donor/AcceptorVariable (Generally lower than acid)

Impact of Variations in the 6-Isopropoxy Moiety

The 6-isopropoxy group plays a significant role in modulating the pharmacological profile of the indole core through a combination of steric, electronic, lipophilic, and hydrogen bonding effects.

Steric and Electronic Effects of Alkoxy Substituents

The size and shape of the alkoxy group at the C-6 position can sterically influence how the molecule fits into its binding pocket. The isopropoxy group is larger than smaller alkoxy groups like methoxy (B1213986) or ethoxy, and this increased bulk can be either beneficial or detrimental, depending on the topology of the target site. If the binding pocket is accommodating, the larger group can enhance van der Waals interactions. Conversely, a constrained binding site may lead to steric clashes, reducing affinity.

Electronically, the oxygen atom of the isopropoxy group is an electron-donating group through resonance, which can influence the electron density of the indole ring system. This can affect interactions such as π–π stacking with aromatic residues in the binding site. nih.gov

Optimization of Lipophilicity and Hydrogen Bonding Capabilities

The table below illustrates how varying the C-6 alkoxy group can modulate key physicochemical properties.

C-6 SubstituentRelative Steric BulkRelative LipophilicityH-Bond Acceptor Strength
-OH (Hydroxy)LowLowModerate
-OCH₃ (Methoxy)ModerateModerateHigh
-OCH(CH₃)₂ (Isopropoxy)HighHighHigh

Role of Substituents on the Indole Nitrogen (N-1)

The indole nitrogen (N-1) is another critical position for SAR. In its unsubstituted form (N-H), this group can act as a hydrogen bond donor, which is often a crucial interaction for anchoring the molecule to its biological target. mdpi.com

Substitution at the N-1 position, for instance by N-alkylation, fundamentally alters its properties by removing this hydrogen bond donor capability. nih.gov The consequences of this modification are highly target-dependent.

Loss of Activity : If the N-H hydrogen bond is a key interaction with the target, its removal through alkylation will likely lead to a significant decrease or complete loss of affinity.

No Change or Increase in Activity : If the N-H is not involved in a critical hydrogen bond, or if it resides in a hydrophobic region of the binding site, its replacement with a small alkyl group (e.g., methyl) may be well-tolerated or even beneficial. An N-alkyl group could engage in favorable van der Waals interactions within a hydrophobic pocket, potentially increasing potency.

Introduction of New Interactions : Larger substituents on the N-1 nitrogen could potentially reach into adjacent pockets of the active site, forming new, favorable interactions that could enhance binding affinity or alter the selectivity profile of the compound.

Therefore, the exploration of N-1 substituents is a common strategy in medicinal chemistry to probe the topology of the binding site and optimize inhibitor potency and properties.

Conformational Preferences Induced by N-Substitution

Substitution on the indole nitrogen (N-1 position) can significantly alter the conformational preferences of the entire scaffold. While the indole ring itself is planar, the orientation of the 2-carboxylic acid group and any N-substituents can vary. Theoretical studies on the indole-2-carboxylic acid monomer have identified several possible conformers. researchgate.net The introduction of a substituent at the N-1 position adds another layer of complexity.

N-acylation of indoles, for instance, is a common modification, though it can be challenging due to the low nucleophilicity of the indole nitrogen. researchgate.net The nature of the N-substituent dictates its steric and electronic influence. For example, bulky N-alkyl or N-aryl groups can force the 2-carboxylic acid group into a specific orientation to minimize steric hindrance. This can affect the molecule's ability to adopt the optimal conformation required for binding to a target protein. In a study of oxadiazinone aldol (B89426) adducts, N-substituents like methyl and isopropyl groups were found to influence the conformational arrangement of adjacent carbonyl groups, a finding that can be extrapolated to understand the interactions between N-substituents and the C-2 carboxyl group in indoles. researchgate.net

Impact on Molecular Planarity and Interaction Surfaces

This alteration of the interaction surface is critical for biological activity. For example, in the development of HIV-1 integrase inhibitors, the indole core and the C-2 carboxyl group form a key chelating motif with Mg²⁺ ions in the enzyme's active site. mdpi.comnih.gov An N-substituent could sterically hinder this interaction or, conversely, provide additional beneficial contacts with the protein surface, thereby enhancing affinity. The specific conformational changes induced by N-substitution can thus either improve or diminish the compound's fit within a binding site, directly impacting its inhibitory potency.

Contributions of Substituents on the Benzene (B151609) Ring (C-4, C-5, C-7)

Substituents on the benzene portion of the indole nucleus play a critical role in modulating the electronic properties and steric profile of the molecule, which directly influences its interaction with biological targets. libretexts.orgmsu.edu The position and nature of these substituents determine their effect.

Positional Impact:

C-5 Position: This position has been extensively studied. In the context of cannabinoid receptor 1 (CB1) allosteric modulators, an electron-withdrawing group like a chloro substituent at C-5 was found to be important for activity. acs.org In other studies, a 5-nitro group was shown to orient indole derivatives differently within a benzodiazepine (B76468) receptor binding site compared to a 5-H derivative. nih.gov

C-4 and C-6 Positions: Modifications at these positions have also yielded potent compounds. For instance, in a series of glycine (B1666218) binding site antagonists, a 4,6-dichloro substituted indole-2-carboxylate (B1230498) displayed nanomolar affinity. nih.gov The addition of halogenated anilines at the C-6 position of indole-2-carboxylic acid derivatives markedly improved HIV-1 integrase inhibition, likely due to the formation of π-π stacking interactions with viral DNA. mdpi.com

C-7 Position: While less commonly explored, substitution at C-7 can introduce steric bulk that may be crucial for achieving selectivity for a particular target by preventing binding to others. The proximity to the N-1 position means that C-7 substituents can also sterically influence the conformation of N-substituents.

The interplay of these substituents with the 6-isopropoxy group would be crucial in determining the final biological profile of a given derivative.

Conformational Analysis and Bioisosteric Replacements in Indole-2-carboxylic Acid Scaffolds

Conformational analysis reveals how molecules like indole-2-carboxylic acids exist in three-dimensional space. X-ray crystallography studies of indole-2-carboxylic acid show that molecules can form planar ribbons held together by intermolecular hydrogen bonds. researchgate.net The carboxylic acid group itself is a key pharmacophoric feature, often involved in hydrogen bonding or ionic interactions with biological targets. mdpi.com

However, the carboxylic acid moiety can lead to poor pharmacokinetic properties, such as low cell permeability and rapid metabolism. nih.gov To overcome these limitations, a common strategy in drug design is the use of bioisosteric replacement, where the carboxylic acid is replaced by another functional group with similar steric and electronic properties but improved drug-like characteristics. nih.govdrughunter.com

Common bioisosteres for carboxylic acids include:

Tetrazoles: These are one of the most widely used replacements. They have a similar pKa to carboxylic acids and can act as a hydrogen bond donor and acceptor. drughunter.comcambridgemedchemconsulting.com The successful replacement of a carboxylic acid with a tetrazole led to the discovery of the angiotensin II receptor antagonist, losartan. drughunter.com

Hydroxamic Acids: These can also mimic the acidic proton and hydrogen bonding capabilities of carboxylic acids. cambridgemedchemconsulting.com

Acylsulfonamides: This group can also serve as a bioisosteric replacement. cambridgemedchemconsulting.com

Squaric Acids: Derivatives of squaric acid have been used as bioisosteres for the carboxylic acid moiety. nih.gov

SAR Related to Binding Affinity and Enzyme Inhibition Profiles (non-clinical)

The SAR of indole-2-carboxylic acid derivatives has been extensively explored against various enzymes and receptors, leading to the identification of potent inhibitors. The 6-isopropoxy substituent would modulate the lipophilicity and electronic nature of these parent scaffolds.

HIV-1 Integrase Inhibition: A study focused on developing novel HIV-1 integrase strand transfer inhibitors (INSTIs) utilized the indole-2-carboxylic acid scaffold. mdpi.com The core structure, featuring the indole nitrogen and the 2-carboxyl group, was found to chelate two Mg²⁺ ions within the enzyme's active site. mdpi.comnih.gov Structural optimizations revealed key SAR insights:

C-3 Substitution: Introduction of a long branch at the C-3 position improved interaction with a hydrophobic cavity near the active site. mdpi.comnih.gov

C-6 Substitution: Adding halogenated anilines at the C-6 position significantly enhanced inhibitory effects. mdpi.com For instance, derivative 20a from this series showed potent activity. mdpi.com

CompoundKey SubstituentsIC₅₀ (μM)Target
Compound 3Basic indole-2-carboxylic acid scaffold>50HIV-1 Integrase
Compound 15C-3: p-trifluorophenyl long chain3.11HIV-1 Integrase
Compound 18C-3: o-fluorophenyl long chain2.54HIV-1 Integrase
Compound 20aC-3: ((2-fluorobenzyl)oxy)methyl; C-6: ((3-fluoro-4-methoxyphenyl)amino)0.13HIV-1 Integrase

IDO1/TDO Dual Inhibition: Derivatives of indole-2-carboxylic acid have also been investigated as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes implicated in cancer immune evasion. SAR studies on this series showed:

C-6 Substitution: An acetamido or ethylamino group at the C-6 position led to strong inhibitory activity against both enzymes. The 6-ethylamino substituted compound (9p ) was 23 times more active than the initial hit compound. sci-hub.se

Benzene Ring Substitution: A 4'-fluoro substitution on a benzene ring connected to the core structure was found to contribute to binding affinity. sci-hub.se

CompoundC-6 SubstituentIDO1 IC₅₀ (μM)TDO IC₅₀ (μM)
9a-NH40.799.2
9o-NHCOCH₃ (acetamido)8.408.48
9p-NHCH₂CH₃ (ethylamino)1.753.53
9o-16-acetamido with 4'-fluoro-substituted benzene1.171.55

These examples underscore the importance of systematic structural modification of the indole-2-carboxylic acid scaffold to achieve high potency and selectivity for various biological targets. The 6-isopropoxy group would serve as another modulating element in such optimization campaigns.

Mechanistic Investigations of Biological Interactions of 6 Isopropoxy 1h Indole 2 Carboxylic Acid Derivatives

Molecular Target Identification and Validation

The biological effects of 6-isopropoxy-1H-indole-2-carboxylic acid and its related derivatives are rooted in their ability to bind with high specificity to various protein targets. Identifying and validating these molecular targets is a critical step in understanding their mechanism of action. This process often involves a combination of enzymatic assays, binding studies, and cellular assays to confirm that the interaction between the compound and the target protein translates into a measurable biological response.

Enzyme Inhibition Studies (e.g., HIV-1 integrase, casein kinase I, xanthine (B1682287) oxidase)

Derivatives of the indole-2-carboxylic acid scaffold have been extensively investigated as inhibitors of various enzymes, with research highlighting their potential in antiviral and metabolic regulation.

HIV-1 Integrase: The enzyme HIV-1 integrase is a crucial target for antiretroviral therapy as it facilitates the insertion of viral DNA into the host genome. nih.gov The indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs). rsc.orgnih.gov The core mechanism of action involves the chelation of two divalent magnesium ions (Mg²⁺) within the enzyme's active site. rsc.orgnih.gov This interaction is mediated by the indole (B1671886) nucleus and the C2 carboxyl group, which form a strong metal-chelating cluster that is essential for inhibitory activity. rsc.orgnih.gov

Structural optimization of this scaffold has led to the development of highly potent derivatives. For instance, compound 17a , a derivative featuring a C6 halogenated benzene (B151609) ring, demonstrated a marked ability to inhibit integrase with an IC₅₀ value of 3.11 μM. rsc.orgresearchgate.net Further modifications, such as the introduction of a long branch at the C3 position of the indole core, led to compound 20a , which exhibited a significantly increased inhibitory effect, with an IC₅₀ value of 0.13 μM. nih.govnih.govmdpi.com These findings underscore the potential of the indole-2-carboxylic acid framework, and by extension the 6-isopropoxy derivative, as a template for potent HIV-1 integrase inhibitors.

Compound IDDescriptionTarget EnzymeIC₅₀ (μM)
1 Indole-2-carboxylic acidHIV-1 Integrase32.37 nih.gov
17a C6-halogenated benzene derivativeHIV-1 Integrase3.11 rsc.orgresearchgate.net
20a C3-long branch derivativeHIV-1 Integrase0.13 nih.govnih.govmdpi.com

Casein Kinase I: In the reviewed scientific literature, there is a lack of significant findings regarding the direct inhibitory activity of this compound or its closely related derivatives against casein kinase I.

Xanthine Oxidase: Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.comuni.lu While various heterocyclic compounds are known to inhibit this enzyme, research on indole-2-carboxylic acid derivatives is less extensive. One study evaluated a compound with an indole scaffold linked to a carboxylic acid group, ALS-1 , as a potential xanthine oxidase inhibitor. However, it was found to be the weakest inhibitor in the tested series, suggesting that while the scaffold can interact with the enzyme, it is not optimized for potent inhibition compared to other heterocyclic cores like pyrimidine (B1678525) or pyrazole. mdpi.com The study concluded that an enlarged aromatic moiety like indole, in this specific configuration, was less favorable for binding than smaller heterocyclic rings. mdpi.com

Receptor Binding Assays (e.g., S1P1 receptor agonism, cannabinoid receptors)

Beyond enzyme inhibition, indole-based structures are known to interact with G protein-coupled receptors (GPCRs), acting as either agonists or antagonists.

S1P1 Receptor Agonism: Sphingosine-1-phosphate receptor 1 (S1P1) is a GPCR involved in critical physiological processes, including immune cell trafficking. nih.gov Despite the broad investigation of indole derivatives against various receptors, current research has not established a significant link between this compound derivatives and agonistic activity at the S1P1 receptor.

Cannabinoid Receptors: The cannabinoid CB1 receptor, a GPCR predominantly expressed in the central nervous system, is a key pharmacological target. nih.gov Indole-2-carboxamides, which are derivatives of indole-2-carboxylic acids, have been identified as a novel class of allosteric modulators for the CB1 receptor. nih.govnih.gov These compounds bind to a site topologically distinct from the primary (orthosteric) binding site used by endogenous cannabinoids. acs.org

For example, ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H–indole-2-carboxamide) is a well-characterized allosteric modulator that can enhance the binding of CB1 agonists. nih.govacs.org Structure-activity relationship (SAR) studies have shown that the indole ring is preferred for maintaining high binding affinity to the allosteric site. nih.gov Modifications at the C3 and C5 positions of the indole ring significantly impact the ligand's allosteric effects, including its binding affinity (KB) and binding cooperativity factor (α). acs.org This research indicates that the indole-2-carboxamide scaffold is a viable template for developing CB1 allosteric modulators, suggesting a potential avenue of investigation for derivatives of this compound. nih.govacs.org

Protein-Ligand Interaction Analysis

The biological activity of this compound derivatives is fundamentally governed by the specific non-covalent interactions they form within the binding pockets of their target proteins. For the indole-2-carboxylic acid scaffold, a recurring interaction motif is the chelation of metal ions, particularly observed in the inhibition of metalloenzymes like HIV-1 integrase. rsc.orgnih.gov The carboxyl group at the C2 position, combined with the heteroatoms of the indole ring, forms a pharmacophore capable of coordinating with the two Mg²⁺ ions in the integrase active site. nih.gov

Another critical interaction is π-π stacking. The aromatic indole ring system readily engages in stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine) in the protein's active site or with components of DNA/RNA, as seen in the interaction with viral DNA in the context of HIV-1 integrase inhibition. rsc.orgresearchgate.net Additionally, hydrophobic interactions and hydrogen bonds play crucial roles in orienting the ligand and securing it within the binding pocket, contributing to both affinity and selectivity.

Molecular Docking and Ligand-Protein Interaction Profiling

Computational methods such as molecular docking are invaluable for visualizing and analyzing the interactions between ligands and their protein targets at an atomic level. These studies provide insights that are crucial for understanding structure-activity relationships and for guiding the rational design of new, more effective compounds.

Binding Mode Analysis and Key Residue Interactions

Molecular docking studies of indole-2-carboxylic acid derivatives in the active site of HIV-1 integrase have provided a detailed picture of their binding mode. nih.gov The primary binding conformation shows the indole core and the C2 carboxyl group positioned to form a chelating triad (B1167595) with the two essential Mg²⁺ ions. nih.govmdpi.com This metal chelation is a hallmark of many potent integrase strand transfer inhibitors. nih.gov

In addition to metal chelation, specific interactions with key amino acid residues and viral DNA stabilize the complex. For instance, in the binding of derivative 17a , the C6 halogenated benzene ring was shown to form an effective π-π stacking interaction with a cytosine base (dC20) of the viral DNA. rsc.orgresearchgate.net For derivative 20a , the extended branch at the C3 position reaches into a hydrophobic cavity near the active site, where it interacts with residues Tyr143 and Asn117. nih.govmdpi.com This additional hydrophobic interaction is credited with the significantly enhanced inhibitory potency of this compound. nih.gov These detailed analyses reveal that inhibitory activity is not solely dependent on the core scaffold but is finely tuned by the substituents on the indole ring, which engage in specific secondary interactions.

Rational Design Based on Active Site Characteristics

The insights gained from binding mode analysis have directly informed the rational design and structural optimization of indole-2-carboxylic acid derivatives. rsc.orgnih.gov Understanding the key interactions required for potent HIV-1 integrase inhibition—namely, Mg²⁺ chelation and π-π stacking—has guided the synthesis of new compounds with improved activity.

The initial discovery that the indole-2-carboxylic acid scaffold could inhibit integrase (IC₅₀ of 32.37 μM) prompted further optimization. nih.gov Based on the active site characteristics, researchers hypothesized that introducing a group at the C6 position could enhance interactions with the viral DNA. This led to the design of derivatives with a C6 halogenated benzene ring, resulting in compound 17a with a nearly 10-fold increase in potency. rsc.orgresearchgate.net Similarly, analysis of the hydrophobic cavity near the active site suggested that introducing a long branch at the C3 position could improve binding. This rational approach led to the synthesis of compound 20a , which displayed a dramatic increase in activity (IC₅₀ of 0.13 μM), confirming the design hypothesis. nih.govmdpi.com This iterative process of molecular modeling, synthesis, and biological evaluation exemplifies a successful rational design strategy based on a thorough understanding of ligand-protein interactions.

In Vitro Cellular Pathway Modulation Studies

Studies on the modulation of cellular pathways by specific indole derivatives are crucial for understanding their biological effects. However, no in vitro studies detailing the cellular pathway modulation by this compound have been identified. Research on other indole-6-carboxylic acid derivatives has shown engagement with pathways related to cancer cell proliferation, such as the EGFR and VEGFR signaling pathways. For instance, certain indole-6-carboxylic acid derivatives have been shown to arrest cancer cells in the G2/M phase and induce apoptosis.

To determine if a compound interacts with its intended molecular target within a cellular environment, specific cell-based assays are employed. There is no available data from such assays for this compound. Methodologies for assessing target engagement for analogous compounds often involve techniques that measure the binding of the compound to its target protein within intact cells.

The effect of a compound on intracellular signaling cascades provides insight into its mechanism of action. Currently, there is no published research analyzing the impact of this compound on any intracellular signaling cascades. For other indole derivatives, studies have investigated their effects on signaling pathways by measuring changes in protein phosphorylation or the levels of secondary messengers.

Biochemical Assays for Specific Enzymatic or Receptor Activity

Biochemical assays are essential for quantifying the direct interaction of a compound with a purified enzyme or receptor. No such data is available for this compound. For comparison, various indole-2-carboxylic acid derivatives have been evaluated for their inhibitory activity against enzymes like HIV-1 integrase, and for their binding affinity to receptors such as the dopamine (B1211576) D3 receptor. These assays typically determine parameters like IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values.

No data available for this compound.

Allosteric Modulation and Orthosteric Binding Mechanisms

The distinction between allosteric modulation and orthosteric binding is a key aspect of mechanistic pharmacology. Orthosteric ligands bind to the primary, endogenous ligand binding site of a receptor or the active site of an enzyme. In contrast, allosteric modulators bind to a different site, thereby altering the protein's conformation and modulating the effects of the orthosteric ligand. There is currently no information available to classify the binding mechanism of this compound as either allosteric or orthosteric. Determining this would require specific competitive binding assays and functional studies, which have not been reported for this compound.

Computational and Theoretical Chemistry Studies of 6 Isopropoxy 1h Indole 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of compounds like 6-Isopropoxy-1H-indole-2-carboxylic acid. These methods provide detailed insights into the molecule's electronic structure, reactivity, and conformational preferences.

The electronic character of an indole-2-carboxylic acid derivative is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. wikipedia.orgpearson.com A smaller gap generally implies higher reactivity.

For the indole-2-carboxylic acid scaffold, the HOMO is typically distributed over the electron-rich indole (B1671886) ring, while the LUMO is often localized on the carboxylic acid moiety and the adjacent pyrrole (B145914) ring. The introduction of an electron-donating isopropoxy group at the 6-position is expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap and increasing the molecule's reactivity compared to the unsubstituted parent compound.

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show a negative potential (red/yellow) around the oxygen atoms of the carboxylic acid and isopropoxy groups, indicating these are regions susceptible to electrophilic attack. The indole N-H proton and the carboxylic acid proton would exhibit a positive potential (blue), marking them as sites for nucleophilic interaction. semanticscholar.orgrsc.org

Table 1: Predicted Frontier Orbital Energies for this compound (Note: These are representative values based on calculations for analogous aromatic carboxylic acids and indole derivatives. Actual values would require specific DFT calculations.)

ParameterPredicted Energy (eV)
HOMO Energy-5.8 to -6.2
LUMO Energy-1.9 to -2.3
HOMO-LUMO Gap (ΔE)3.6 to 4.2

The electronic data derived from quantum chemical calculations allows for the prediction of chemical reactivity. The locations of the HOMO and LUMO suggest that the indole ring is prone to electrophilic substitution, while the carboxylic acid group is a primary site for nucleophilic interactions and deprotonation.

The protonation state of this compound is crucial for its behavior in biological systems. The molecule has two primary acidic protons: one on the carboxylic acid group and one on the indole nitrogen. Computational models can predict the pKa values for these sites. semanticscholar.org Generally, the carboxylic acid proton is significantly more acidic than the indole N-H proton. Elucidation of the decarboxylation mechanism of indolecarboxylic acids in acidic solutions has shown the importance of protonated intermediates in determining reaction pathways. nih.gov

Computational studies can also model the molecule's behavior in different protonation states, which is essential for understanding its interaction with biological targets that often have specific pH environments. frontiersin.org For instance, in a physiological environment (pH ~7.4), the carboxylic acid group would be deprotonated (carboxylate), conferring a negative charge to the molecule and significantly altering its interaction profile.

The flexibility of this compound is primarily associated with the rotation of the carboxylic acid and isopropoxy groups. Conformational analysis using quantum chemical methods can identify the most stable (lowest energy) spatial arrangements of the molecule. chemrxiv.org

For indole-2-carboxylic acid and its derivatives, a key conformational feature is the orientation of the carboxylic acid group relative to the indole ring. researchgate.net Studies on the related 5-methoxy-1H-indole-2-carboxylic acid have used DFT calculations to investigate its different polymorphs and the role of intermolecular interactions, such as hydrogen bonding, in stabilizing the crystal structure. mdpi.com It is expected that the carboxylic acid group of this compound would be nearly coplanar with the indole ring to maximize conjugation. The isopropoxy group also has rotational freedom, and its preferred orientation would be influenced by steric interactions with the adjacent ring protons.

By systematically rotating these flexible bonds and calculating the energy at each step, a potential energy landscape can be generated. This landscape reveals the global and local energy minima (stable conformers) and the energy barriers (transition states) that separate them, providing a comprehensive picture of the molecule's conformational dynamics. chemrxiv.org

Molecular Dynamics Simulations of Ligand-Target Complexes

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of a ligand as it interacts with a biological target, such as a protein or nucleic acid, over time. nih.gov

MD simulations are instrumental in understanding the thermodynamics and kinetics of ligand-target binding. nih.govnih.gov By simulating the ligand-protein complex in a solvated environment, one can calculate the binding free energy (ΔG_bind), which is a measure of the affinity of the ligand for the target. Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are often used to estimate these energies from simulation trajectories.

These simulations can also elucidate the specific interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between this compound and the amino acid residues in the binding pocket. For example, the carboxylate group is a potent hydrogen bond acceptor and can chelate metal ions, a binding mode observed for other indole-2-carboxylic acid derivatives with targets like HIV-1 integrase. mdpi.comnih.gov

Furthermore, advanced simulation techniques can be used to study the kinetics of binding, providing estimates for the association (k_on) and dissociation (k_off) rate constants. nih.govfz-juelich.de The dissociation rate, in particular, is related to the residence time of the drug on its target, which is an increasingly recognized factor in drug efficacy.

Table 2: Representative Thermodynamic and Kinetic Parameters from MD Simulations (Note: These values are hypothetical examples illustrating the type of data obtained from MD simulations.)

ParameterExample ValueUnit
Binding Free Energy (ΔG_bind)-9.5kcal/mol
Enthalpic Contribution (ΔH)-12.0kcal/mol
Entropic Contribution (-TΔS)2.5kcal/mol
Dissociation Constant (K_d)150nM
Residence Time (1/k_off)30minutes

The binding of a ligand to a protein is not a simple lock-and-key process; it is often a dynamic event that can induce significant conformational changes in the protein. nih.gov MD simulations can capture these changes, revealing how the protein adapts its shape to accommodate the ligand, a phenomenon known as "induced fit."

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of the indole scaffold, QSAR studies have been instrumental in predicting their therapeutic potential and guiding the synthesis of more potent analogues. nih.govsemanticscholar.org

The development of predictive QSAR models for derivatives of this compound involves a systematic approach. Initially, a dataset of compounds with known biological activities is compiled. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., spatial conformations). nih.gov

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN) are employed to build the QSAR model. nih.gov The robustness and predictive power of the resulting model are rigorously evaluated through internal and external validation techniques. nih.gov For instance, a QSAR study on a series of indeno[1,2-b]indole (B1252910) derivatives as CK2 inhibitors resulted in a model with a high correlation coefficient (r² = 0.94) for the training set and good predictive ability for the test set (r² = 0.77), demonstrating the reliability of such models. nih.gov

A reliable QSAR model should be capable of accurately predicting the activities of compounds that were not included in the initial training set. nih.gov These models help in identifying the key molecular features that govern the biological activity of the compounds. For example, a 2D-QSAR model developed for indolyl derivatives as antioxidants highlighted the importance of specific structural modifications in enhancing their radical scavenging capabilities. mdpi.com

The following table illustrates a hypothetical set of descriptors that could be used in a QSAR model for a series of indole-2-carboxylic acid derivatives and their correlation with biological activity.

DescriptorTypeCorrelation with ActivitySignificance
LogPPhysicochemicalPositiveLipophilicity is important for cell membrane permeability.
Molecular WeightConstitutionalNegativeSmaller molecules may have better access to the target site.
Hydrogen Bond DonorsTopologicalPositiveSpecific hydrogen bonding interactions with the target are crucial.
Aromatic Ring CountConstitutionalPositiveπ-π stacking interactions may be involved in binding.
Dipole MomentElectronicVariableCan influence solubility and binding orientation.

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.com A pharmacophore model typically includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov This approach can be either ligand-based, derived from a set of active molecules, or structure-based, derived from the ligand-binding site of a target protein. mdpi.comnih.gov

For a series of compounds derived from the this compound scaffold, a ligand-based pharmacophore model can be developed by superimposing the low-energy conformations of several active analogues and identifying the common chemical features. This model then serves as a 3D query for virtual screening of compound libraries to identify novel molecules with the desired biological activity. dovepress.com

In a study on 5-hydroxyindole-2-carboxylic acid amides, a unique pharmacophore model was instrumental in their identification as histamine-3 receptor inverse agonists. researchgate.net This demonstrates the utility of pharmacophore modeling in scaffold hopping and discovering novel chemical entities. The key features of a pharmacophore model can guide the feature-based design of new derivatives of this compound, ensuring that the newly designed molecules retain the essential interactions with the biological target.

Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com When the three-dimensional structure of the target is unknown, ligand-based virtual screening becomes a particularly valuable approach. nih.govresearchgate.net This method relies on the knowledge of molecules that are active against the target of interest.

For the this compound scaffold, a ligand-based drug design campaign would typically start by selecting a set of known active compounds. These compounds are then used to build a model, such as a pharmacophore or a QSAR model, which is subsequently used to screen a large virtual database for new potential hits. nih.gov

One successful application of these techniques has been in the discovery of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. nih.gov In these studies, a set of molecular docking-based virtual screenings were performed, leading to the identification of indole-2-carboxylic acid as a potent scaffold. nih.gov Further optimization based on the initial hits led to the development of derivatives with significantly improved inhibitory effects. nih.gov The binding mode analysis revealed that the indole core and the C2 carboxyl group were crucial for chelating with the Mg2+ ions in the active site of the integrase enzyme. nih.gov

The general workflow for a virtual screening campaign is outlined below:

StepDescription
1. Database Preparation A large database of chemical compounds is prepared, often including commercially available compounds and virtually generated libraries.
2. Model Building A ligand-based model, such as a pharmacophore or QSAR model, is developed based on known active compounds.
3. Virtual Screening The compound database is screened against the model to identify molecules that fit the model's criteria.
4. Hit Selection The top-scoring compounds are selected as "hits" for further investigation.
5. Experimental Validation The selected hits are synthesized and tested in biological assays to confirm their activity.

In Silico ADMET Predictions and Druglikeness Profiling for Chemical Space Exploration

In the process of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates early on. In silico ADMET prediction models are computational tools that estimate these properties from the chemical structure of a molecule, thus reducing the need for costly and time-consuming experimental studies. researchgate.netsciencescholar.us

For derivatives of this compound, various in silico tools can be used to predict their ADMET profiles. These predictions help in identifying potential liabilities, such as poor oral bioavailability, high toxicity, or undesirable metabolic pathways. nih.gov For example, studies on other indole derivatives have utilized platforms like SwissADME and PreADMET to predict pharmacokinetic and bioavailability parameters. researchgate.net

Druglikeness profiling is another important aspect of in silico analysis. It assesses whether a compound possesses the physicochemical properties that are typically associated with orally available drugs. nih.gov This is often evaluated using rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. researchgate.net

The table below summarizes some key ADMET and druglikeness parameters that are typically evaluated in silico.

ParameterDesired Range/OutcomeImportance
Absorption
Oral BioavailabilityHighCrucial for orally administered drugs.
Caco-2 PermeabilityHighPredicts intestinal absorption.
Distribution
Plasma Protein BindingModerateAffects the free concentration of the drug.
Blood-Brain Barrier PermeationVariesDesirable for CNS targets, undesirable for others.
Metabolism
CYP450 InhibitionLowAvoids drug-drug interactions.
Metabolic StabilityHighEnsures a longer duration of action.
Excretion
Renal ClearanceModerateA primary route of drug elimination.
Toxicity
Ames MutagenicityNegativeIndicates potential for carcinogenicity.
HepatotoxicityLowA major reason for drug withdrawal.
Druglikeness
Lipinski's Rule of FiveCompliantIncreases the likelihood of oral bioavailability.

By integrating these computational and theoretical chemistry approaches, researchers can efficiently explore the chemical space around the this compound scaffold, leading to the design and discovery of novel drug candidates with improved efficacy and safety profiles.

Applications of 6 Isopropoxy 1h Indole 2 Carboxylic Acid As a Research Scaffold

Contribution to the Concept of "Privileged Structures" in Chemical Biology

The indole (B1671886) scaffold is widely recognized as a "privileged structure" in medicinal chemistry. rsc.orgchemicalbook.com This concept describes molecular frameworks that are capable of binding to multiple, unrelated biological targets with high affinity. chemicalbook.com The indole nucleus is a key component in numerous natural products and approved drugs, demonstrating its versatility in interacting with a wide range of proteins. rsc.org

Derivatives of indole-2-carboxylic acid, including 6-isopropoxy-1H-indole-2-carboxylic acid, contribute to and leverage this concept. The core indole structure provides a rigid framework with a specific arrangement of hydrogen bond donors and acceptors, as well as a hydrophobic surface, which are crucial for molecular recognition at protein binding sites. The isopropoxy group at the 6-position can enhance binding affinity through hydrophobic interactions and can also influence the compound's pharmacokinetic properties. The carboxylic acid at the 2-position serves as a key interaction point, often acting as a hydrogen bond donor and acceptor, and can be crucial for anchoring the molecule within a binding pocket.

The utility of the indole-2-carboxylic acid scaffold as a privileged structure is exemplified by its use in the development of inhibitors for various enzymes and receptors. For instance, derivatives of this scaffold have been investigated as inhibitors of HIV-1 integrase and as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). acs.orgresearchgate.net The ability of this single core structure to be adapted to target diverse biological macromolecules underscores its privileged nature.

Utility in Fragment-Based Approaches for Chemical Probe Discovery

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds in drug development. This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Promising fragments are then optimized and grown into more potent molecules. The 1H-indole-2-carboxylic acid core is an excellent starting point for FBDD due to its relatively small size, defined vector space for chemical elaboration, and its inherent "privileged" nature which increases the probability of finding initial hits.

A notable example of this approach involved the use of a 1H-indole-2-carboxylic acid derivative as a starting fragment for the development of selective Mcl-1 inhibitors. mdpi.com Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein and a key target in cancer therapy. Researchers deconstructed a known Mcl-1 inhibitor to its core 1H-indole-2-carboxylic acid fragment. This fragment was then systematically built upon, extending into specific pockets of the Mcl-1 protein. This fragment-growing strategy led to the discovery of potent and selective Mcl-1 inhibitors. mdpi.com

The 6-isopropoxy substituent on the indole ring can provide an additional vector for optimization in an FBDD campaign. This group can occupy a specific hydrophobic pocket in a target protein, and its presence can be fine-tuned to enhance binding affinity and selectivity. The carboxylic acid at the 2-position often serves as a crucial anchor point for the fragment, allowing for the systematic exploration of chemical space around this core.

Table 1: Example of Fragment-Based Optimization of an Indole-2-Carboxylic Acid Derivative

CompoundModificationTargetBinding Affinity (Ki)
Fragment Hit1H-indole-2-carboxylic acid coreMcl-1Weak
Optimized CompoundSubstitution at the 1-positionMcl-10.48 µM

Role as a Key Building Block for Complex Heterocyclic Systems and Analogs

Heterocyclic compounds are of immense importance in organic synthesis and medicinal chemistry. sigmaaldrich.com this compound serves as a valuable and functionalized building block for the synthesis of more complex heterocyclic systems and analogs. The indole nucleus itself can be considered a synthon for a variety of annulation and cycloaddition reactions. The carboxylic acid at the 2-position and the isopropoxy group at the 6-position provide handles for further chemical modifications and the introduction of additional complexity.

Indole-2-carboxylates are versatile intermediates in the synthesis of natural products and pharmaceutically active compounds. nih.gov For example, they have been utilized in the total synthesis of the potent antitumor agent duocarmycin SA. researchgate.net The synthesis of various substituted indole-2-carboxylic acid derivatives has been a focus of research for creating libraries of compounds for biological screening. nih.gov

The presence of the isopropoxy group at the 6-position of the indole ring can direct or influence the regioselectivity of subsequent reactions, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. This allows for the controlled synthesis of specific isomers of more complex heterocyclic systems. The carboxylic acid can be readily converted into a variety of other functional groups, such as esters, amides, and ketones, further expanding the synthetic utility of this building block. For instance, the synthesis of 6-[2-(benzoxazol-2-ylmethylamino)ethoxy]-1-alkyl-1H-indole-2-carboxylic acids highlights the use of a substituted indole-2-carboxylic acid as a key intermediate in the construction of complex molecules with potential therapeutic applications. nih.gov

Exploration in Bioconjugation and Chemical Tagging Studies

While specific studies detailing the use of this compound in bioconjugation and chemical tagging are not extensively documented, the inherent properties of the indole nucleus and the presence of a carboxylic acid group make it a promising candidate for such applications. Bioconjugation involves the linking of a molecule to a biomolecule, such as a protein or nucleic acid, to study its function or for therapeutic purposes.

The carboxylic acid moiety of this compound can be readily activated to form an amide bond with the amine groups of lysine (B10760008) residues in proteins or with other amine-containing biomolecules. This is a common and robust method for chemical tagging.

Furthermore, the indole nucleus itself possesses unique photophysical properties. Indole and its derivatives are known to be fluorescent, and this intrinsic fluorescence can be exploited for the development of fluorescent probes. mdpi.com The synthesis of biotinylated indoles has been reported, where the indole nucleus is functionalized for use as a bifunctional probe to detect indole-binding proteins. acs.org In these probes, a biotin (B1667282) moiety allows for detection via streptavidin-enzyme conjugates, while the indole part interacts with the target protein. A similar strategy could be employed with this compound, where the carboxylic acid provides a convenient point for the attachment of biotin or other reporter tags.

Application in Synthetic Method Development Research

The development of new synthetic methods is crucial for advancing organic chemistry and enabling the synthesis of novel molecules. The indole scaffold, due to its prevalence in biologically active compounds, is a frequent target for the development of new synthetic methodologies. Research in this area often focuses on the regioselective functionalization of the indole ring.

The synthesis of substituted indole-2-carboxylates, such as the 6-isopropoxy derivative, has been the subject of methodological studies. For example, new methods for the synthesis of indole-2-carboxylates have been developed, such as the sequential coupling and cyclization reactions between aryl halides and methyl propiolate. researchgate.net Such methods provide efficient access to a range of functionalized indole-2-carboxylates, which can then be used as building blocks in other synthetic endeavors.

Furthermore, the direct C-H functionalization of indoles is a highly active area of research, as it offers a more atom-economical and efficient way to introduce new functional groups onto the indole ring. rsc.org While the C2 and C3 positions of indole are typically the most reactive, methods for the functionalization of the benzene (B151609) portion of the indole ring, including the C6 position, are being developed. rsc.org The presence of the isopropoxy group at the C6 position can influence the electronic properties of the indole ring and thus affect the outcome of these C-H functionalization reactions. The study of such reactions on substrates like this compound contributes to a deeper understanding of the reactivity of substituted indoles and expands the toolbox of synthetic chemists.

Patent Landscape and Intellectual Property in 6 Isopropoxy 1h Indole 2 Carboxylic Acid Research

Analysis of Synthetic Route Patents for Indole (B1671886) Carboxylic Acids

A notable example is the Chinese patent CN102020600A, which discloses a method for synthesizing indole-2-carboxylic acid using nitrotoluene and diethyl oxalate (B1200264) as primary raw materials. google.com The process involves condensation and atmospheric distillation, followed by reduction with hydrazine (B178648) hydrate, all under the catalysis of ferrous hydroxide (B78521). google.com The inventors highlight the use of readily available and inexpensive raw materials and catalysts, mild reaction conditions, and a simple post-reaction work-up, suggesting its potential for industrial-scale production. google.com This method could theoretically be adapted for the synthesis of 6-alkoxy substituted analogs by starting with an appropriately substituted nitrotoluene.

Furthermore, the general principles of classic indole syntheses, such as the Fischer, Bischler, Hemetsberger, Nenitzescu, and Bartoli methods, are often referenced in the background of synthetic route patents. nih.gov These established methods provide a foundational platform upon which novel and proprietary modifications are built. Patents in this space often focus on improvements that offer higher yields, greater purity, more environmentally friendly reaction conditions, or the ability to introduce specific substituents, such as the isopropoxy group at the 6-position.

For instance, a patent for the synthesis of a related compound, 6-[2-(benzoxazol-2-ylmethylamino)ethoxy]-1-alkyl-1H-indole-2-carboxylic acid, demonstrates a multi-step synthetic sequence that could be conceptually applied. The synthesis of such complex molecules often involves the initial construction of a substituted indole ring, followed by further functionalization.

The following table provides an overview of key synthetic methodologies for indole carboxylic acids found in the patent literature:

Synthetic Method Key Features Potential for 6-Isopropoxy Substitution Representative Patent/Reference
Modified Fischer Indole Synthesis Cyclization of arylhydrazones in the presence of an acid catalyst.Requires a 4-isopropoxyphenylhydrazine as a starting material.General knowledge in organic synthesis
Reissert Indole Synthesis Condensation of o-nitrotoluene with diethyl oxalate followed by reductive cyclization.Applicable by using 4-isopropoxy-2-nitrotoluene as the starting material.CN102020600A google.com
Bartoli Indole Synthesis Reaction of a nitroarene with a vinyl Grignard reagent.Could be employed with 1-isopropoxy-4-nitrobenzene.General knowledge in organic synthesis

Patents Covering Novel Chemical Derivatives and Modifications of Indole-2-carboxylic Acids

The patenting of novel chemical derivatives and modifications of the indole-2-carboxylic acid scaffold is a highly active area, driven by the quest for compounds with improved pharmacological properties. These patents typically claim a Markush structure, a generic chemical structure with variable substituents at different positions, thereby covering a broad range of related compounds.

A significant number of patents focus on modifications at various positions of the indole ring, including the N1, C3, C5, and C6 positions, as well as modifications of the carboxylic acid group at C2. For example, patent WO1993021153A1 describes a broad class of indole-2-carboxylic acid derivatives with various substituents, intended for use as excitatory amino acid antagonists. While not specifying a 6-isopropoxy group, the claims are broad enough to potentially encompass such a substitution pattern.

Recent research has also led to the patenting of indole-2-carboxamide derivatives as potential multi-target antiproliferative agents. nih.gov These patents often describe the synthesis and biological evaluation of compounds where the carboxylic acid is converted to an amide, linked to another pharmacophore. This strategy aims to enhance target engagement and exploit synergistic therapeutic effects. nih.gov

The development of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors has also resulted in a number of patents. mdpi.comnih.govrsc.orgresearchgate.netplu.mx These patents often claim compounds with specific substitution patterns on the indole ring that are crucial for binding to the active site of the integrase enzyme. For instance, substitutions at the C6 position with halogenated benzene (B151609) rings have been shown to enhance antiviral activity. mdpi.comrsc.org

The table below summarizes some of the key areas of derivatization of the indole-2-carboxylic acid scaffold found in the patent literature:

Position of Modification Type of Modification Therapeutic Area Example Patent/Reference
N1-position Alkylation, AcylationVariousGeneral patent literature
C2-position (Carboxylic Acid) Esterification, AmidationVarious nih.gov
C3-position Introduction of long-chain substituentsHIV-1 Integrase Inhibition mdpi.complu.mx
C6-position Halogenation, Arylation, AlkoxylationHIV-1 Integrase Inhibition, Cancer mdpi.comrsc.orggoogle.com

Intellectual Property Related to Specific Biological Targets and Mechanisms of Action (non-clinical)

Patents in the field of indole-2-carboxylic acid research are not limited to the compounds themselves but also extend to their non-clinical biological targets and mechanisms of action. This intellectual property is crucial for establishing a proprietary position in a particular therapeutic area.

One prominent area is the development of indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase . mdpi.comnih.govrsc.orgresearchgate.netplu.mx Patents in this domain will often include claims covering the use of these compounds to inhibit the strand transfer activity of the enzyme. The intellectual property may also encompass the specific binding mode of the compounds to the enzyme's active site, particularly the chelation of magnesium ions by the indole nitrogen and the 2-carboxyl group. mdpi.comnih.govplu.mx

Another significant target is Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) , enzymes that are implicated in tumor immune evasion. Patents have been filed for indole-2-carboxylic acid derivatives that act as dual inhibitors of IDO1 and TDO, with claims covering their use in cancer immunotherapy.

Furthermore, indole-2-carboxylic acid derivatives have been investigated as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase) , a target for the treatment of type 2 diabetes. researchgate.net The intellectual property in this area would likely cover the use of these compounds to modulate the activity of FBPase and their potential to lower blood glucose levels.

The following table highlights some of the key biological targets for which indole-2-carboxylic acid derivatives have been patented:

Biological Target Mechanism of Action Therapeutic Indication (Non-clinical) Representative Reference
HIV-1 Integrase Inhibition of strand transferAntiviral (HIV) mdpi.comnih.govrsc.orgresearchgate.netplu.mx
IDO1/TDO Dual inhibitionCancer ImmunotherapyGeneral knowledge
Fructose-1,6-bisphosphatase (FBPase) Allosteric inhibitionDiabetes researchgate.net
Ras Proteins Inhibition of oncogenic formsCancer google.comnih.gov
Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) Inhibition of kinase activityCancer nih.gov

Strategic Patenting in the Field of Indole-Based Scaffolds

The indole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility makes strategic patenting crucial for companies operating in this space.

A common strategy is to file an initial patent application covering a broad genus of indole-based compounds with a wide range of potential substituents. This provides a foundational intellectual property position. Subsequently, as research progresses and lead compounds are identified, more specific "selection patents" may be filed. These patents claim a narrower group of compounds with demonstrated superior activity or other advantageous properties.

Another key strategy involves patenting different aspects of the drug discovery and development process. This can include:

New synthetic methods: As discussed in section 8.1, novel and efficient synthetic routes can be a valuable form of intellectual property.

New formulations: Patenting novel formulations of an active pharmaceutical ingredient, such as extended-release or targeted delivery systems, can extend the product's commercial life.

New medical uses: Discovering a new therapeutic application for a known indole-based compound can lead to a new patent, a strategy known as "repurposing" or "repositioning."

Combination therapies: Patenting the use of an indole-based compound in combination with other drugs can create a new intellectual property position and potentially offer enhanced therapeutic benefits.

The case of terpenoid indole alkaloid (TIA) metabolic engineering provides an interesting example of strategic patent analysis in a related field. Researchers have developed focused search strategies to identify key patents related to the engineering of TIA metabolism in plants, which can inform freedom-to-operate analyses and guide future research and development. nih.gov This approach of systematically analyzing the patent landscape is essential for navigating the complex intellectual property environment surrounding valuable scaffolds like indole.

Ultimately, a successful patent strategy in the field of indole-based scaffolds requires a multi-faceted approach that protects not only the core chemical matter but also the various innovations that arise throughout the lifecycle of a potential drug candidate.

Future Directions and Emerging Research Avenues for 6 Isopropoxy 1h Indole 2 Carboxylic Acid

The indole (B1671886) scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its presence in numerous biologically active compounds and functional materials. nih.govresearchgate.netrsc.org 6-Isopropoxy-1H-indole-2-carboxylic acid, as a specific derivative, represents a promising platform for further exploration. The trajectory of its future development is poised to follow several key avenues of research, from enhancing its synthesis to discovering novel applications through advanced technologies.

Q & A

Q. What are the standard synthetic routes for 6-Isopropoxy-1H-indole-2-carboxylic acid?

  • Methodological Answer : Synthesis typically involves functionalization of the indole core. A common approach is the introduction of isopropoxy groups via nucleophilic substitution or Mitsunobu reactions. For example, 3-formyl-indole intermediates (e.g., 3-formyl-1H-indole-2-carboxylic acid) can undergo condensation with isopropanol derivatives under acidic or basic conditions. Purification often employs recrystallization from mixtures like DMF/acetic acid, as demonstrated in analogous indole syntheses .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use PPE including nitrile gloves, face shields, and safety glasses compliant with EN 166 (EU) or NIOSH (US) standards. Ensure proper ventilation and avoid skin contact by following glove removal protocols (e.g., "no-touch" technique). Dispose of contaminated materials via certified hazardous waste channels, as advised for structurally similar indole derivatives .

Q. How can the purity of this compound be assessed?

  • Methodological Answer : Employ HPLC with UV detection (λ = 254–280 nm) and a C18 column. Compare retention times against a reference standard. Complementary techniques like NMR (e.g., ¹H and ¹³C) and mass spectrometry can confirm molecular integrity. For crystalline samples, X-ray diffraction (SHELX refinement) provides structural validation .

Advanced Research Questions

Q. How can low yields in the isopropoxy introduction step be mitigated?

  • Methodological Answer : Optimize reaction conditions by:
  • Testing alternative catalysts (e.g., Pd(OAc)₂ for coupling reactions).
  • Varying temperature (e.g., reflux in acetic acid vs. microwave-assisted heating).
  • Using protective groups (e.g., tert-butoxycarbonyl) to prevent side reactions.
    Monitor intermediates via TLC or LC-MS to identify bottlenecks, as seen in related indole syntheses .

Q. How to resolve discrepancies between experimental and computational crystallographic data?

  • Methodological Answer : Re-analyze diffraction data using SHELXL for refinement, checking for twinning, disorder, or missed symmetry. Cross-validate with DFT calculations (e.g., Gaussian or ORCA) to compare theoretical and experimental bond lengths/angles. If inconsistencies persist, consider alternative space groups or solvent inclusion models .

Q. What strategies assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C.
  • Monitor degradation via HPLC at intervals (0, 1, 3, 6 months).
  • Use mass spectrometry to identify degradation products.
    For hygroscopic compounds, employ desiccants or inert-atmosphere storage, as recommended for similar indoles .

Q. How to design a structure-activity relationship (SAR) study for biological activity screening?

  • Methodological Answer : Synthesize derivatives with modifications at positions 1, 3, and 6 (e.g., alkylation, halogenation). Test enzyme inhibition (e.g., COX-2 or kinases) via fluorescence-based assays or SPR. Use molecular docking (AutoDock Vina) to correlate activity with binding affinity. Include positive controls (e.g., indomethacin) and dose-response curves (IC₅₀ determination) .

Q. How to address conflicting NMR and mass spectrometry data for derivatives?

  • Methodological Answer : Re-isolate the compound to rule out impurities. Acquire high-resolution MS (HRMS) to confirm molecular formulas. For NMR, use 2D techniques (COSY, HSQC) to resolve overlapping signals. Compare with literature data for analogous indoles, adjusting for solvent and pH effects .

Data Contradiction & Analysis

Q. How to interpret unexpected byproducts in the synthesis of 6-Isopropoxy derivatives?

  • Methodological Answer : Characterize byproducts via LC-MS/MS and ¹H-NMR. Hypothesize mechanisms (e.g., ester hydrolysis or ring-opening) and replicate reactions under controlled conditions (e.g., anhydrous vs. humid). Use kinetic studies to identify rate-determining steps, as applied in thiazol-indole hybrid syntheses .

Q. What statistical methods validate reproducibility in biological assays?

  • Methodological Answer :
    Perform triplicate experiments with independent replicates. Apply ANOVA or Student’s t-test (p < 0.05) to assess significance. Use Bland-Altman plots for inter-lab variability. For high-throughput data, employ false discovery rate (FDR) correction, following guidelines from pharmacological studies on indole analogs .

Methodological Design

Q. How to optimize solvent systems for recrystallization?

  • Methodological Answer :
    Screen solvents (e.g., DMF, ethanol, ethyl acetate) using a 96-well microplate. Monitor solubility via turbidity measurements. For polar indoles, mixed solvents (e.g., DMF/water) often yield high-purity crystals. Use differential scanning calorimetry (DSC) to identify polymorphs .

Q. What in silico tools predict the compound’s pharmacokinetic properties?

  • Methodological Answer :
    Use SwissADME or pkCSM to estimate LogP, bioavailability, and CYP450 interactions. For toxicity, apply ProTox-II or Derek Nexus. Validate predictions with in vitro assays (e.g., Caco-2 permeability), as demonstrated in indole-based drug discovery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.